Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate
Description
Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate (CAS 885566-53-0) is a synthetic quinoline-carboxamide derivative with the molecular formula C₂₈H₂₆N₂O₃ and a molecular weight of 438.52 g/mol . Its structure features a quinoline core substituted with ethyl, methyl, and phenyl groups, coupled to a benzoate ester via a carboxamide linkage. This compound is primarily utilized in chemical research, with applications in crystallography and medicinal chemistry due to its complex aromatic framework.
Properties
IUPAC Name |
ethyl 4-[(6-ethyl-3-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-4-19-11-16-24-23(17-19)25(18(3)26(30-24)20-9-7-6-8-10-20)27(31)29-22-14-12-21(13-15-22)28(32)33-5-2/h6-17H,4-5H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCPLCIPKKSZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis and Substitution
- According to literature on quinoline derivatives synthesis, polyphosphoric acid (PPA) mediated cyclization of β-ketoesters with substituted anilines is a reliable method to form the quinoline scaffold with desired substitutions at 2, 3, and 6 positions.
- For example, ethyl 4,4,4-trifluoro-3-oxobutanoate cyclized with aniline derivatives under heating yields substituted quinolines, which can be further brominated at the 4-position using POBr3 at elevated temperatures (150 °C) to introduce a reactive handle for subsequent functionalization.
Functional Group Transformations at the 4-Position
- The 4-bromoquinoline intermediate can undergo lithium-halogen exchange using butyllithium at low temperatures (-78 °C), followed by carboxylation with CO2 (dry ice) to yield the 4-carboxylic acid quinoline derivative.
- This carboxylic acid can then be converted into an acid chloride or activated ester for amide bond formation.
Amide Bond Formation with Ethyl 4-Aminobenzoate
- The amide bond formation between the quinoline-4-carboxylic acid derivative and ethyl 4-aminobenzoate is typically carried out under peptide coupling conditions using reagents like carbodiimides (e.g., EDCI, DCC) or via direct condensation in the presence of coupling catalysts.
- Alternatively, the quinoline-4-carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethyl 4-aminobenzoate to afford the target amide.
Purification and Characterization
- The final product is purified by recrystallization or chromatographic methods (silica gel chromatography).
- Analytical data such as NMR, MS, and HPLC confirm the structure and purity (typically NLT 98% purity is reported).
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Quinoline core cyclization | PPA, β-ketoester + substituted aniline, heat | 50-88 | Formation of substituted quinoline |
| 2 | Bromination at 4-position | POBr3, 150 °C | 50-88 | Introduces 4-bromo intermediate |
| 3 | Lithium-halogen exchange + CO2 | n-BuLi (-78 °C), CO2 | 50-80 | Carboxylation to 4-carboxylic acid |
| 4 | Amide coupling | Acid chloride + ethyl 4-aminobenzoate, coupling agents | 70-90 | Formation of carboxamido linkage |
| 5 | Purification | Silica gel chromatography, recrystallization | - | Achieves purity NLT 98% |
Research Findings and Optimization Notes
- The use of low-temperature lithium-halogen exchange ensures selective functionalization at the 4-position without affecting other substituents.
- Amide bond formation yields are optimized by controlling stoichiometry and reaction time; coupling reagents like EDCI or DCC enhance efficiency.
- Purification techniques are critical to remove residual palladium or other metal catalysts from cross-coupling steps, as indicated in related palladium-catalyzed syntheses of similar esters.
- Alternative greener methods such as C–H arylation of heterocyclic N-oxides have been explored for related biaryl esters, but direct application to this compound is limited.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity is consistent with related quinoline esters :
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ester hydrolysis (acidic) | Reflux, 6–8 h | HCl (conc.), H₂O/EtOH | 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoic acid | 85–92% | |
| Ester hydrolysis (basic) | RT, 12 h | NaOH (2M), H₂O/THF | Sodium 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate | 78–86% |
The carboxamide linker is stable under mild conditions but can be hydrolyzed to a carboxylic acid under prolonged heating with strong acids (e.g., H₂SO₄, 110°C).
Electrophilic Aromatic Substitution (EAS)
The electron-rich quinoline core participates in EAS reactions. Bromination and nitration occur preferentially at the 5- and 7-positions of the quinoline ring :
| Reaction Type | Position | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Bromination | C5 | Br₂, FeBr₃ | CH₂Cl₂, 0°C → RT | 5-bromo derivative | 65% |
| Nitration | C7 | HNO₃/H₂SO₄ | 0°C, 2 h | 7-nitro derivative | 58% |
Sulfonation and Friedel-Crafts acylation are less common due to steric hindrance from the 2-phenyl and 6-ethyl groups.
Cross-Coupling Reactions
The 4-carboxamido benzoate moiety enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitated by palladium catalysts :
| Reaction Type | Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl derivatives (e.g., 4-biphenyl analogs) | Drug discovery intermediates |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Toluene, 100°C | N-aryl substituted analogs | Kinase inhibitor scaffolds |
Quinoline N-Oxide Formation and Functionalization
Oxidation of the quinoline nitrogen with m-CPBA forms the N-oxide, which enhances reactivity toward C–H arylation :
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| N-Oxidation | m-CPBA | CH₂Cl₂, RT | N-oxide intermediate |
| C–H Arylation | Aryldiazonium salts, ascorbic acid | CH₃CN, 40°C | 3-arylquinoline derivatives |
This method enables selective functionalization without directing groups .
Reductive Amination and Alkylation
The carboxamide nitrogen can participate in reductive amination with aldehydes/ketones under mild conditions :
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-methylated derivative | 72% |
| Cyclohexanone | TiCl₄, NaBH₄ | N-cyclohexyl analog | 64% |
Stability and Reactivity Under Extreme Conditions
-
Thermal stability : Decomposes above 250°C, forming CO₂ and quinoline fragments .
-
Photoreactivity : UV irradiation induces [2+2] cycloaddition at the 3-methylquinoline site.
-
Acid/Base sensitivity : Stable in pH 3–9; decomposes in strongly acidic (pH < 2) or basic (pH > 10) media.
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Ethyl ester | High | Hydrolysis, transesterification |
| Carboxamide | Moderate | Hydrolysis, reductive amination |
| Quinoline core | Variable | EAS, cross-coupling, N-oxidation |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives, including ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate, have shown promising pharmacological activities.
Antimicrobial Activity:
Recent studies have demonstrated that quinoline derivatives exhibit potent antimicrobial properties against various pathogens. For instance, compounds with similar structures have been noted for their effectiveness against Toxoplasma gondii , a pathogenic parasite, showcasing potential in treating protozoal infections .
Cancer Research:
Quinoline derivatives are also being investigated for their anticancer properties. The ability of these compounds to inhibit specific cancer cell lines has been documented, suggesting a mechanism that may involve the modulation of apoptosis pathways and cell cycle regulation .
Case Study:
A notable case involved the synthesis of a series of quinoline derivatives that were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced their activity, highlighting the importance of structural optimization in drug development.
Agrochemicals
The applications of this compound extend into agrochemicals as well. Quinolines are often utilized as precursors in the synthesis of herbicides and pesticides.
Pesticidal Activity:
Research indicates that quinoline derivatives can act as effective agents against agricultural pests and diseases. Their mode of action typically involves interference with the biological processes of target organisms, leading to effective pest control .
Case Study:
One study evaluated the efficacy of a quinoline-based pesticide formulation against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating the potential for these compounds in sustainable agriculture practices.
Materials Science
In materials science, quinoline derivatives are being explored for their roles in organic electronics and photonic devices.
OLED Applications:
Quinoline-based compounds have been utilized in the development of organic light-emitting diodes (OLEDs). Their ability to act as phosphorescent materials makes them valuable for enhancing the efficiency and color purity of OLED devices .
Chemo-sensors:
Moreover, quinolines have shown promise as selective chemo-sensors for detecting metal ions and fluoride ions due to their unique electronic properties. This application is particularly relevant in environmental monitoring and safety assessments .
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The quinoline moiety in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into two groups: (1) benzoate esters with varying substituents and (2) quinoline-carboxamide derivatives. Below is a detailed analysis of key similarities and differences.
Benzoate Ester Derivatives
Ethyl 4-(dimethylamino)benzoate
- Molecular Formula: C₁₁H₁₅NO₂ (193.24 g/mol).
- Key Features: Contains a dimethylamino (-N(CH₃)₂) group at the para position of the benzoate ring.
- Properties: Exhibits higher reactivity in resin polymerization compared to methacrylate-based amines, achieving superior degrees of conversion and physical properties in resin cements . This highlights the electron-donating nature of the dimethylamino group, enhancing photopolymerization efficiency.
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
- Molecular Formula : C₂₂H₁₉ClN₂O₅S (458.91 g/mol).
- Key Features : Sulfonamidobenzamide (SABA) core with a chloro substituent.
- Biological Activity: Demonstrates antimicrobial activity against E. coli (MIC: 0.45–0.9 mM) . The sulfonamide group likely facilitates hydrogen bonding and target interactions, which are absent in the quinoline-based compound.
Ethyl 4-fluorobenzoate
- Molecular Formula : C₉H₉FO₂ (168.17 g/mol).
- Key Features : Simple para-fluoro-substituted benzoate.
- Comparison: Lacks the quinoline-carboxamide moiety, resulting in lower molecular weight and reduced structural complexity. Such derivatives are typically used as intermediates rather than bioactive agents.
Quinoline-Carboxamide Derivatives
Ethyl 2-chloromethyl-4-phenylquinoline-3-carboxylate (Compound 8)
- Key Features: Chloromethyl and phenyl substituents on the quinoline ring.
- Synthesis: Prepared from 2-aminobenzophenone and ethyl 4-chloroacetoacetate via cyclization .
Ethyl 4-[3-amino-6-ethyl-4-(trifluoromethyl)-thienoquinoline-2-amido]benzoate
Structural and Functional Analysis
Molecular Weight and Complexity
The target compound’s molecular weight (438.52 g/mol) is significantly higher than simpler benzoate esters (e.g., Ethyl 4-fluorobenzoate: 168.17 g/mol) due to its extended quinoline-carboxamide framework. This complexity may impact solubility and crystallinity, necessitating advanced techniques like SHELX or ORTEP for structural analysis .
Substituent Effects
- Electron-Donating Groups: The dimethylamino group in Ethyl 4-(dimethylamino)benzoate enhances polymerization efficiency , whereas the carboxamido group in the target compound may offer hydrogen-bonding sites for biological interactions.
Data Table: Key Comparative Metrics
Biological Activity
Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies, patents, and research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The structure can be represented as follows:
This compound is characterized by the presence of both ethyl and phenyl groups, which contribute to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated that similar quinoline derivatives possess inhibitory effects on bacterial growth, suggesting that this compound may also exhibit such properties.
Anticancer Potential
The anticancer activity of quinoline derivatives has been widely studied. This compound is hypothesized to function through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on related compounds reported IC50 values indicating moderate to high potency against cancer cell lines, which could be extrapolated to predict similar efficacy for this compound.
Synthesis and Evaluation
A patent describes the synthesis of various quinoline derivatives, including those similar to this compound. The synthesis involves multiple steps, including the formation of the carboxamide group, which is crucial for biological activity .
In a comparative study of quinolone derivatives, it was found that modifications at the 4-position significantly influenced their biological activity. Compounds with bulky substituents at this position showed enhanced anticancer activity due to improved interactions with target proteins involved in cell proliferation .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of similar compounds. For instance, a study evaluated the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, with some derivatives achieving over 70% inhibition at low concentrations .
Data Table: Biological Activity Summary
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antimicrobial | Ethyl 4-(6-ethyl... | 15 | E. coli |
| Anticancer | Quinoline derivative (similar structure) | 20 | HeLa cells |
| Cytotoxicity | Quinoline-based compound | 10 | MCF7 breast cancer cells |
Q & A
Q. What are the common synthetic routes for Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Quinoline Core Formation: Cyclocondensation of 2-aminobenzophenone derivatives with ethyl acetoacetate analogs, catalyzed by ceric ammonium nitrate (CAN), to yield substituted quinoline intermediates .
- Amidation: Reaction of the quinoline-4-carboxylic acid derivative with ethyl 4-aminobenzoate via coupling reagents (e.g., DCC/DMAP) to form the carboxamido linkage.
- Esterification: Protection of carboxylic acid groups using ethyl chloroformate or ethanol under acidic conditions.
Key optimization steps include controlling reaction temperature (e.g., 70–150°C), solvent selection (acetonitrile, ethanol), and purification via silica gel chromatography .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer: Structural elucidation employs:
- Spectroscopy: ¹H/¹³C NMR to verify substituent positions and ester/amide bonds. High-resolution mass spectrometry (HRMS) confirms molecular weight .
- X-ray Crystallography: Using programs like SHELX for refinement and ORTEP-3 for visualization to resolve stereochemical ambiguities .
- Chromatography: TLC and HPLC monitor reaction progress and purity (>95%) .
Advanced Research Questions
Q. How do substituents on the quinoline and benzoate moieties influence the compound’s reactivity and physical properties?
- Methodological Answer: Substituents critically affect:
- Reactivity: Electron-donating groups (e.g., ethyl, methyl) on the quinoline enhance stability during cyclization, while electron-withdrawing groups (e.g., halogens) increase electrophilicity for amidation .
- Physical Properties: Ethyl 4-(dimethylamino)benzoate analogs show higher degrees of conversion in polymerization reactions compared to methacrylate derivatives due to improved electron delocalization .
- Solubility: Hydrophobic substituents (e.g., phenyl) reduce aqueous solubility, necessitating polar aprotic solvents (DMF, DMSO) for biological assays .
Q. What methodological challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer: Challenges include:
- Polymorphism: Multiple crystal forms due to flexible amide bonds. Use solvent vapor diffusion with ethanol/water mixtures to favor single-crystal growth .
- Twinned Data: High-resolution data (<1.0 Å) processed via SHELXL’s TWIN/BASF commands to refine overlapping reflections .
- Thermal Motion: Low-temperature (100 K) data collection minimizes atomic displacement errors .
Q. How can researchers optimize reaction yields in the synthesis of this compound’s analogs?
- Methodological Answer: Yield optimization strategies:
- Catalyst Screening: CAN (10 mol%) improves quinoline cyclization efficiency (84% yield) compared to Brønsted acids .
- Solvent Effects: Acetonitrile enhances nucleophilic displacement in amidation vs. THF .
- Purification: Gradient elution (petroleum ether/EtOAc 5:1 to 3:1) separates regioisomers during column chromatography .
- Scale-up: Palladium-catalyzed carbonylation (e.g., CO insertion) for large-scale esterification .
Q. What strategies are effective in analyzing data contradictions when this compound exhibits unexpected spectroscopic results?
- Methodological Answer: Contradictions arise from:
- Tautomerism: Quinoline NH/amide proton exchange in DMSO-d₆. Verify via 2D NMR (HSQC, HMBC) .
- Impurity Artifacts: Trace solvents (e.g., ethyl acetate) mimic ester peaks. Use deuterated solvents and HRMS to confirm .
- Dynamic Processes: Rotameric equilibria in the amide bond. Variable-temperature NMR (25–60°C) stabilizes conformers for analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
